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Introduction
Nick translation is a well-established enzymatic method for labeling DNA probes with high

specific activity. This technique utilizes the concerted action of DNase I and DNA Polymerase I

to incorporate labeled nucleotides, such as Biotin-11-dUTP, into a double-stranded DNA

template. The resulting biotinylated probes are versatile tools for various molecular biology

applications, most notably for the detection of specific DNA or RNA sequences in techniques

like in situ hybridization (ISH), Southern blotting, and Northern blotting. The strong and specific

interaction between biotin and avidin or streptavidin allows for sensitive detection of the

hybridized probe.

Biotin-11-dUTP is a commonly used analog of deoxyuridine triphosphate (dUTP) where a biotin

molecule is attached to the C-5 position of the pyrimidine ring via an 11-atom linker arm. This

linker minimizes steric hindrance, allowing for efficient incorporation by DNA Polymerase I and

effective binding of avidin or streptavidin to the biotin moiety.

Principle of Nick Translation
The nick translation reaction involves three key steps that occur simultaneously in a single

reaction tube:
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Nicking: Pancreatic DNase I introduces random single-stranded breaks, or "nicks," in the

phosphodiester backbone of the double-stranded DNA template. This creates a free 3'-

hydroxyl (3'-OH) terminus and a 5'-phosphate (5'-PO4) terminus at the site of the nick.

Exonuclease Activity:E. coli DNA Polymerase I possesses a 5'→3' exonuclease activity that

removes nucleotides from the 5' side of the nick.

Polymerase Activity: The same DNA Polymerase I then uses its 5'→3' polymerase activity to

sequentially add new deoxynucleoside triphosphates (dNTPs), including the Biotin-11-dUTP

present in the reaction mixture, to the 3'-OH terminus. This effectively "translates" or moves

the nick along the DNA strand.

This process results in the replacement of existing nucleotides with new ones, thereby

incorporating the biotin label throughout the DNA probe.

Quantitative Data Summary
The efficiency of nick translation and the quality of the resulting probes can be influenced by

several factors. The following tables summarize key quantitative parameters.
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Parameter
Recommended
Range/Value

Notes

DNA Template

Amount 0.1 - 2 µg

The optimal amount may vary

depending on the specific

protocol and kit.

Purity (A260/A280) 1.8 - 2.0

High-quality, purified DNA

(e.g., plasmid, cosmid, BAC, or

purified PCR products) is

essential for efficient labeling.

Biotin-11-dUTP:dTTP Ratio 1:2 to 1:4

A common starting point is a

1:3 ratio of Biotin-11-dUTP to

dTTP. This ratio can be

optimized to achieve the

desired labeling density.[1]

Optimal Probe Size for ISH 200 - 500 bp

Probes within this size range

generally provide a good

balance between hybridization

efficiency and signal intensity.

[2] Shorter fragments may

improve tissue penetration.

Incubation Temperature 15°C

This temperature is optimal for

the coordinated activities of

DNase I and DNA Polymerase

I.[2][3]

Incubation Time 60 - 120 minutes

Longer incubation times can

increase labeling but may

result in shorter probe

fragments.[1][3]
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Application
Typical Probe
Concentration

Notes

In Situ Hybridization (ISH) 1 - 10 ng/µL per slide

The optimal concentration

should be determined

empirically for each probe and

tissue type.

Southern/Northern Blotting
10 - 100 ng/mL of hybridization

buffer

Higher concentrations may be

needed for detecting low-

abundance targets.

Experimental Protocols
I. Biotin Labeling of DNA by Nick Translation
This protocol is a general guideline. Optimization may be required depending on the specific

DNA template and application.

Materials:

Double-stranded DNA template (1 µg)

10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 100 mM β-

mercaptoethanol)

dNTP mix (0.2 mM each of dATP, dCTP, dGTP)

Biotin-11-dUTP (1 mM stock)

dTTP (1 mM stock)

DNase I (diluted to an optimal concentration, typically 1:1000 to 1:10,000 from a 1 mg/mL

stock)

DNA Polymerase I (10 U/µL)

0.5 M EDTA, pH 8.0
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Nuclease-free water

Procedure:

On ice, combine the following in a microcentrifuge tube:

DNA template (1 µg)

10X Nick Translation Buffer (5 µL)

dNTP mix (dATP, dCTP, dGTP) (5 µL)

Biotin-11-dUTP (e.g., 1 µL for a 1:3 ratio with dTTP)

dTTP (e.g., 3 µL)

Nuclease-free water to a final volume of 48 µL.

Add 1 µL of diluted DNase I and 1 µL of DNA Polymerase I.

Mix gently by pipetting and centrifuge briefly to collect the contents.

Incubate the reaction at 15°C for 90 minutes.[2]

Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.[2]

The labeled probe can be stored at -20°C.

II. Purification of the Biotinylated Probe
It is crucial to remove unincorporated Biotin-11-dUTP as it can lead to high background in

subsequent hybridization experiments.

Method: Spin Column Chromatography

Prepare a spin column packed with Sephadex G-50 or a commercially available equivalent

according to the manufacturer's instructions.
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Equilibrate the column with a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA,

pH 8.0).

Load the nick translation reaction mixture onto the column.

Centrifuge the column as recommended by the manufacturer. The purified probe will be

collected in the eluate, while the smaller, unincorporated nucleotides will be retained in the

column matrix.

III. Verification of Probe Size and Labeling
Probe Size Analysis:

Run a small aliquot (e.g., 5 µL) of the purified probe on a 1.5% agarose gel alongside a DNA

ladder.

Visualize the DNA under UV light after staining with a fluorescent dye (e.g., ethidium bromide

or SYBR Green).

A successful nick translation reaction should yield a smear of DNA fragments, ideally in the

200-500 bp range for ISH applications.[2]

Labeling Efficiency (Qualitative):

Spot serial dilutions of the labeled probe and an unlabeled control onto a nitrocellulose or

nylon membrane.

Crosslink the DNA to the membrane using a UV crosslinker or by baking at 80°C.

Block the membrane (e.g., with 5% BSA in TBST).

Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).

Wash the membrane to remove unbound conjugate.

Add the appropriate chromogenic or chemiluminescent substrate and visualize the signal.

The intensity of the signal from the labeled probe will give an indication of the labeling

efficiency.
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Caption: Workflow for generating a biotinylated DNA probe using nick translation.
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Hybridization & Detection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Nick Translation using
Biotin-11-dUTP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598328#nick-translation-protocol-using-biotin-11-
dutp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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